Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Beschreibung

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

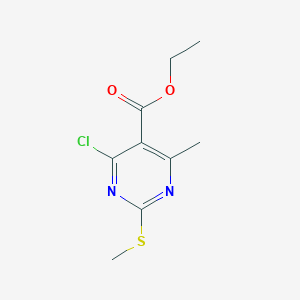

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate. The compound is registered under Chemical Abstracts Service number 583878-42-6 and carries the Molecular Design Limited number MFCD08063161. Alternative nomenclature includes 5-Pyrimidinecarboxylic acid, 4-chloro-6-methyl-2-(methylthio)-, ethyl ester, reflecting the systematic approach to naming this complex heterocyclic structure.

The molecular structure can be represented by the International Chemical Identifier InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3, which provides a standardized computational representation of the compound's connectivity. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=C(C)N=C(SC)N=C1Cl further confirms the structural arrangement, particularly highlighting the positioning of the ethyl carboxylate group at the 5-position of the pyrimidine ring.

The compound's molecular formula C9H11ClN2O2S indicates the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. Physical property predictions suggest a density of approximately 1.32±0.1 grams per cubic centimeter and a boiling point of 346.7±37.0 degrees Celsius. The compound exhibits a predicted pKa value of -1.46±0.39, indicating its acidic nature under standard conditions.

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry traces its origins to the eighteenth century, when Carl Wilhelm Scheele first isolated uric acid in 1776 from urinary calculi, marking the initial encounter with purine derivatives containing pyrimidine substructures. The systematic exploration of pyrimidine derivatives began significantly later, with Giuseppe Brugnatelli's isolation of alloxan in 1818, representing the first documented isolation of a true pyrimidine derivative. The foundational laboratory synthesis of pyrimidine compounds was achieved by Édouard Grimaux in 1879, who successfully prepared barbituric acid from urea and malonic acid using phosphoryl chloride as a condensing agent.

The formal systematic study of pyrimidine chemistry commenced with Adolf Pinner's work in 1884, wherein he developed methods for synthesizing pyrimidine derivatives through condensation reactions between ethyl acetoacetate and amidines. Pinner's contributions extended beyond synthetic methodology, as he coined the term "pyrimidine" by combining elements from "pyridine" and "amidine," establishing the nomenclature that persists today. The preparation of the unsubstituted pyrimidine parent compound was ultimately accomplished by Siegmund Gabriel and Johann Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine and subsequently reduced it using zinc dust in heated water.

The evolution of pyrimidine synthesis methodologies has continued throughout the twentieth and twenty-first centuries, with particular emphasis on developing substituted derivatives for pharmaceutical applications. The specific compound this compound represents a sophisticated example of modern heterocyclic synthesis, incorporating multiple functional groups that enhance its potential biological activity and synthetic utility. The compound's complex substitution pattern reflects advances in regioselective synthesis methods that allow for precise placement of functional groups around the pyrimidine core.

Contemporary research in pyrimidine chemistry has focused extensively on developing derivatives with enhanced biological activities, particularly in antimicrobial and anticancer applications. The incorporation of sulfur-containing substituents, such as the methylthio group present in this compound, has emerged as a significant strategy for modulating biological activity and improving pharmacokinetic properties. The systematic study of such derivatives continues to contribute to our understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Role in Pyrimidine Derivative Research

This compound occupies a significant position within contemporary pyrimidine derivative research, particularly as a versatile building block for pharmaceutical synthesis. The compound's molecular architecture, featuring strategically positioned functional groups, enables its utilization in the development of biologically active molecules through various synthetic transformations. Research has demonstrated that compounds bearing similar structural motifs exhibit promising biological activities, making this particular derivative an attractive target for medicinal chemistry investigations.

The presence of the chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of compound libraries for biological screening. Studies on related 4-chloropyrimidine derivatives have shown that the chlorine substituent can be readily displaced by various nucleophiles under mild conditions, facilitating the synthesis of structurally diverse analogs. The methylthio group at the 2-position contributes additional reactivity and can serve as a directing group for further functionalization reactions.

The ethyl carboxylate functionality at the 5-position enhances the compound's synthetic versatility by providing opportunities for ester hydrolysis, amidation, and other carbonyl-based transformations. Research has indicated that pyrimidine carboxylate derivatives can serve as precursors to bioactive compounds through systematic functional group modifications. The combination of these reactive sites within a single molecule makes this compound particularly valuable for combinatorial chemistry approaches and structure-activity relationship studies.

Recent investigations have highlighted the importance of pyrimidine derivatives in developing novel antimicrobial agents, with particular emphasis on compounds that can target bacterial resistance mechanisms. The structural similarity between this compound and known bioactive pyrimidines suggests potential applications in antimicrobial research. Comparative analysis with related compounds having similarity scores ranging from 0.68 to 0.77 indicates that this derivative shares structural features with molecules possessing established biological activities.

The compound's role in pharmaceutical research extends beyond its utility as a synthetic intermediate, as its unique combination of functional groups may confer specific biological properties. The methylthio substituent, in particular, has been associated with enhanced membrane permeability and improved bioavailability in related pyrimidine derivatives. Furthermore, the presence of the methyl group at the 6-position may influence the compound's binding affinity to biological targets and contribute to its overall pharmacological profile.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZWCVGIENDCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1Cl)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623589 | |

| Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583878-42-6 | |

| Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts from substituted pyrimidine precursors, involving:

- Introduction of the methylthio group at the 2-position

- Chlorination at the 4-position

- Esterification at the 5-position

The methyl group at the 6-position is either present in the starting material or introduced via methylation reactions.

Specific Preparation Procedure

A representative preparation involves the following key steps:

Starting Material : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is commercially available and serves as a precursor.

Formation of the Target Compound : According to a detailed experimental procedure, the compound is obtained by reacting the starting material with suitable reagents under controlled conditions:

- The reaction mixture is refluxed in tetrahydrofuran (THF) with N,N-diisopropylethylamine and hydrazine for 18 hours.

- After cooling, the solvent is removed under reduced pressure.

- The residue is treated with diethyl ether to precipitate the product.

- Further treatment with trifluoroacetic acid at room temperature and 70°C facilitates transformation.

- The product is isolated by filtration, washed with ethanol and diethyl ether, and dried to yield a yellow solid with high purity.

Purification : The compound is purified by recrystallization from ethyl acetate or by washing with solvents such as ethanol and diethyl ether.

Yield and Characterization : The yield reported is approximately 73% to 99%, depending on reaction scale and conditions. Characterization includes ^1H-NMR and ESI-MS confirming the structure with molecular ion peaks consistent with the expected mass (m/z 223.3 for [M+H]^+).

Alternative Preparation Routes

Conversion of 4-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid to acid chloride : Using potassium trimethylsilyl oxide in 1,2-dimethoxyethane followed by treatment with thionyl chloride and DMF yields the acid chloride intermediate with 73-97% yield. This intermediate can then be esterified to form the ethyl ester derivative.

Nucleophilic substitution with amines : The chlorine at the 4-position can be displaced by nucleophiles such as tetrahydro-2H-pyran-4-ylamine in the presence of triethylamine in THF, yielding amino-substituted derivatives.

Hydrolysis and subsequent transformations : Hydrolysis of the ester group under basic conditions (NaOH in methanol or ethanol/water mixtures) at moderate temperatures (20-110°C) can yield the corresponding carboxylic acid, which can be further manipulated chemically.

Reaction Conditions and Yields Summary

| Step/Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reflux with hydrazine and base in THF | 18 h reflux, followed by acid/base workup | 73-99 | Product isolated by filtration and washing |

| Acid chloride formation from carboxylic acid | KOSiMe3 in 1,2-dimethoxyethane; reflux 36 h; then SOCl2/DMF reflux 1 h | 73-97 | Intermediate for further esterification |

| Nucleophilic substitution with amines | Triethylamine, THF, room temperature, 4 h | ~90 | Amino-substituted derivatives |

| Ester hydrolysis | NaOH in MeOH or EtOH/H2O, 20-110°C, 2-3 h | 66-75 | Produces corresponding carboxylic acid |

Analytical Data Supporting Preparation

[^1H-NMR Spectroscopy](pplx://action/followup) : Characteristic signals include singlets for methylthio protons (~2.5 ppm), ethyl ester protons (quartet ~4.3 ppm for CH2, triplet ~1.3 ppm for CH3), and aromatic protons on the pyrimidine ring (broad singlets or doublets around 8.6 ppm).

Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z ~223.3 [M+H]^+ confirm molecular weight consistent with the target compound.

Purity : Purification steps such as recrystallization and washing ensure high purity, essential for subsequent synthetic applications.

Research Findings and Industrial Relevance

The preparation methods outlined are reproducible and scalable, suitable for research and industrial production.

The compound serves as a key intermediate in synthesizing bioactive heterocycles, including kinase inhibitors and antiviral agents, by enabling further functionalization at the pyrimidine ring.

Optimization of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, directly impacts yield and purity, with mild exothermic steps requiring careful temperature control (e.g., ice baths during addition of reactive reagents).

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.

Reduction: Reduction reactions typically result in the formation of alcohols and amines.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and activation. Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 211230-35-2)

Ethyl 2-Chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS: 108381-23-3)

Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate

- Structural Differences: Chloro replaced by amino (-NH₂) at position 4 .

- Properties :

- Reactivity: Amino group enables conjugation or cross-coupling reactions, broadening synthetic utility compared to the chloro analogue.

Reactivity Trends

Target Compound Derivatives

Analogues

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Used in kinase inhibitor synthesis, highlighting the importance of amino groups in enhancing target binding .

- Ethyl 3-(methylthio)propanoate: A flavor compound in pineapples, demonstrating how structural variations shift applications from pharmaceuticals to food chemistry .

Biologische Aktivität

Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 583878-42-6) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C9H11ClN2O2S. Its structure features a pyrimidine ring with various substituents that contribute to its biological activity. The presence of chlorine and methylthio groups is pivotal in enhancing its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer activity. For instance, compounds related to this structure have shown significant growth inhibition in various cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

A study evaluated the anticancer effects of several pyrimidine derivatives, including this compound, against different cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 15.3 | Apoptosis induction |

| This compound | HCT116 (colon cancer) | 12.7 | Cell cycle arrest |

| This compound | A549 (lung cancer) | 18.5 | Microtubule destabilization |

These findings suggest that this compound can effectively inhibit cell proliferation and induce apoptosis in various cancer types.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression.

Kinase Inhibition Studies

Research has highlighted the compound's potential as an Aurora-A kinase inhibitor, which is crucial for cell division and proliferation:

The inhibition of these kinases indicates a mechanism through which the compound may exert its anticancer effects by disrupting normal cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chlorine Substitution : The presence of chlorine at the 4-position enhances lipophilicity and binding affinity to target enzymes.

- Methylthio Group : This group increases electron density on the pyrimidine ring, potentially improving interaction with biological targets.

- Carboxylate Functional Group : The carboxylic acid moiety contributes to solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a two-step process: (1) reacting octahydroquinoxalin-2(1H)-one with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate in DMF using K₂CO₃ as a base at 80°C, followed by (2) Boc protection with Boc₂O and DMAP in DCM. Yield optimization requires precise stoichiometry, temperature control, and purification via column chromatography . highlights an alternative approach using methylamine in THF with triethylamine, emphasizing solvent selection and intermediate purification through trituration with hexanes .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodology : X-ray crystallography (e.g., ORTEP-3 software in ) is critical for unambiguous structural confirmation. Single-crystal X-ray diffraction (as in ) provides bond lengths, angles, and torsion angles with mean (C–C) = 0.004 Å and R factor = 0.044 . Complementary techniques include:

- NMR : and NMR to verify substituent positions (e.g., methylthio and ethyl ester groups).

- Mass Spectrometry : ESI+ (m/z 351 [M + H]+ in ) confirms molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

- Methodology : In drug discovery, it serves as a precursor for kinase inhibitors ( ) and heterocyclic intermediates ( ). For materials science, demonstrates its role in gold nanoparticle synthesis, where sulfur-containing groups modulate nanoparticle growth and self-assembly .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methylthio substituents influence reactivity in cross-coupling reactions?

- Methodology : The chloro group at position 4 is electron-withdrawing, enhancing electrophilicity for nucleophilic aromatic substitution (SAr). The methylthio group at position 2 acts as a directing group, stabilizing intermediates via resonance. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetics (e.g., Hammett plots) quantify substituent effects. and provide synthetic routes exploiting these properties .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodology : Discrepancies often arise from variations in solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. DBU), or purification methods (column chromatography vs. recrystallization). Systematic optimization using Design of Experiments (DoE) or high-throughput screening identifies critical parameters. reports 70-80% yields with Boc protection, while achieves 52% via trituration, highlighting trade-offs between purity and efficiency .

Q. Can computational models predict the compound’s behavior in biological systems, such as protein binding or metabolic stability?

- Methodology : Molecular docking (e.g., AutoDock) evaluates interactions with kinase active sites ( ). ADMET predictors (e.g., SwissADME) estimate logP, solubility, and cytochrome P450 metabolism. ’s use in nanoparticle synthesis further suggests surface plasmon resonance (SPR) studies to assess biomolecular interactions .

Q. How does the compound’s solid-state packing affect its solubility and crystallinity?

- Methodology : Single-crystal XRD () reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking). Differential Scanning Calorimetry (DSC) measures melting points and polymorph transitions. Solubility assays in polar/nonpolar solvents correlate with lattice energy calculations. ’s monohydrate form exhibits altered solubility compared to anhydrous forms .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.